molecular formula C13H19LiN4O2 B2659596 Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate CAS No. 2375248-21-6

Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate

Cat. No.: B2659596
CAS No.: 2375248-21-6
M. Wt: 270.26
InChI Key: BUISDGTXJIBKKU-HNCPQSOCSA-M
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Description

Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C13H19LiN4O2 and its molecular weight is 270.26. The purity is usually 95%.
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Scientific Research Applications

Aggregation and Solvation Studies

Studies on the aggregation and solvation of lithium phenolates, including derivatives similar to the specified compound, provide insights into their behavior in weakly polar, aprotic solvents. These investigations reveal how structural factors influence the equilibrium between dimer and tetramer forms, which is crucial for understanding the reactivity and stability of these compounds in synthetic chemistry applications (Jackman, L. M., & Smith, Bradley D., 1988).

Metal Complexes Synthesis

Research on the synthesis of metal complexes derived from lithium salts of compounds with functionalities similar to Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate has shown their potential in creating novel catalysts. These complexes exhibit interesting geometries and catalytic activities, especially in ethylene polymerization, indicating their applicability in the development of new materials and catalysts for industrial processes (Duan, Xin‐E et al., 2012).

Enhancement of Pharmaceutical Agents

Compounds with structural similarities to the specified lithium salt have been investigated for their potential to amplify the effects of pharmaceutical agents, such as phleomycin. These studies explore the chemical modifications that can enhance the efficacy of existing drugs, offering a pathway for the development of more potent therapeutic agents (Brown, D. J., Cowden, W., & Strekowski, L., 1982).

Coordination and Solvent Effects

The internal coordination and solvent effects on chiral lithium amides derived from compounds structurally related to this compound have been studied. These findings are critical for understanding the behavior of these compounds in synthetic organic chemistry, especially in the context of chiral synthesis and the development of enantioselective catalysts (Johansson, A., Pettersson, A., & Davidsson, Öjvind, 2000).

Novel Anticancer Agents

Research into new (dimethylamino)-functionalized 'titanocene' anticancer agents incorporating azaindole substituents, analogous to the pyrimidine structure in the specified lithium compound, demonstrates the potential for developing novel anticancer treatments. These studies highlight the role of such compounds in medicinal chemistry, especially in the search for new therapeutic agents with improved efficacy against cancer (Hogan, M. et al., 2008).

Properties

IUPAC Name

lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.Li/c1-8-9(2)14-11(13(18)19)15-12(8)17-6-5-10(7-17)16(3)4;/h10H,5-7H2,1-4H3,(H,18,19);/q;+1/p-1/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUISDGTXJIBKKU-HNCPQSOCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=C(N=C1N2CCC(C2)N(C)C)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=C(N=C(N=C1N2CC[C@H](C2)N(C)C)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.